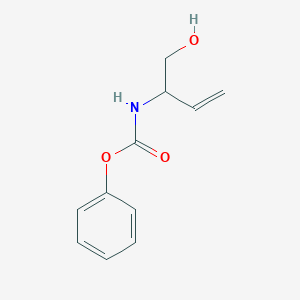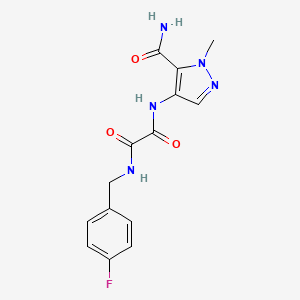
N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N'-(4-fluorobenzyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)ethanediamide” is a synthetic organic compound that features a pyrazole ring substituted with a carbamoyl group and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)ethanediamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from a suitable precursor such as 1-methyl-1H-pyrazole, the carbamoyl group can be introduced through a reaction with an isocyanate.
Introduction of the fluorobenzyl group: The fluorobenzyl group can be attached via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable base.
Coupling with ethanediamide: The final step involves coupling the substituted pyrazole with ethanediamide under appropriate conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions could target the carbamoyl group, potentially converting it to an amine.
Substitution: The fluorobenzyl group may participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a carboxylic acid derivative, while reduction might produce an amine.
Scientific Research Applications
“N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)ethanediamide” could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Modulating signaling pathways: Influencing cellular processes such as proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-chlorobenzyl)ethanediamide
- N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-bromobenzyl)ethanediamide
Uniqueness
The presence of the fluorobenzyl group in “N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)ethanediamide” may confer unique properties such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity compared to similar compounds with different substituents.
Properties
CAS No. |
1010863-56-5 |
|---|---|
Molecular Formula |
C14H14FN5O3 |
Molecular Weight |
319.29 g/mol |
IUPAC Name |
N'-(5-carbamoyl-1-methylpyrazol-4-yl)-N-[(4-fluorophenyl)methyl]oxamide |
InChI |
InChI=1S/C14H14FN5O3/c1-20-11(12(16)21)10(7-18-20)19-14(23)13(22)17-6-8-2-4-9(15)5-3-8/h2-5,7H,6H2,1H3,(H2,16,21)(H,17,22)(H,19,23) |
InChI Key |
JSPIDIBENMLLIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Octadec-9-enylamino)methyl]phenol](/img/structure/B12620429.png)
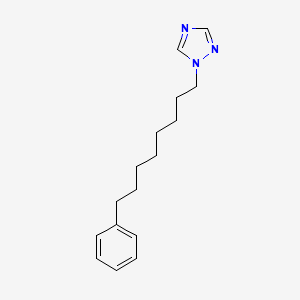

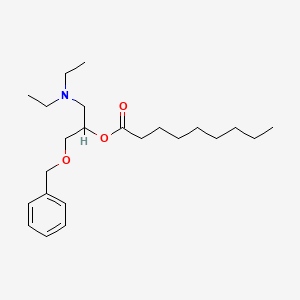
![(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B12620458.png)
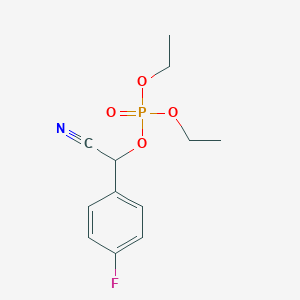
![6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620469.png)
![3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol](/img/structure/B12620473.png)
![N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12620483.png)
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B12620490.png)
![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro-](/img/structure/B12620495.png)
![1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B12620502.png)
